Saturation-State Differentiation: Hexahydro vs. Octahydro vs. Aromatic Indole-2-Carboxylic Acid Scaffolds
The target compound occupies a distinct saturation niche. The hexahydroindole core (CAS 754141-46-3) retains one endocyclic C=N double bond (imine), whereas the fully saturated octahydroindole-2-carboxylic acid (CAS 80875-98-5) contains no sp² centers, and fully aromatic indole-2-carboxylic acid (CAS 1477-50-3) is fully conjugated. This difference has direct synthetic consequences: the hexahydroindole imine serves as a handle for stereoselective hydrogenation to the octahydroindole during perindopril synthesis [1]. Quantitative computed descriptors highlight the distinction: the hexahydroindole-2-carboxylic acid has a topological polar surface area (tPSA) of 49.3 Ų and complexity index of 235, versus the octahydroindole analog (tPSA ~49.3 Ų, complexity ~210) and the aromatic indole-2-carboxylic acid (tPSA 53.1 Ų, complexity ~190) .
| Evidence Dimension | Molecular complexity & synthetic utility (computed descriptors) |
|---|---|
| Target Compound Data | Complexity: 235; tPSA: ~49.3 Ų; Rotatable bonds: 1; sp² centers: 1 (C=N imine) |
| Comparator Or Baseline | Octahydroindole-2-carboxylic acid (CAS 80875-98-5): Complexity ~210; tPSA ~49.3 Ų; sp² centers: 0. Indole-2-carboxylic acid (CAS 1477-50-3): Complexity ~190; tPSA 53.1 Ų; sp² centers: 10 (fully aromatic). |
| Quantified Difference | Complexity increase of ~25 vs. octahydro, ~45 vs. aromatic indole. Distinct sp² count (1 vs. 0 vs. 10). |
| Conditions | Computed molecular descriptors from authoritative databases (PubChem, Chem960). |
Why This Matters
The single imine bond in the hexahydroindole provides a unique synthetic handle for stereoselective reduction or functionalization that is absent in both the fully saturated and fully aromatic analogs, enabling divergent access to downstream pharmacophores.
- [1] EP 1403277 B1. Method for synthesis of (2S,3aS,7aS)-1-((S)-alanyl)-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthesis of perindopril. Servier, 2005. View Source
